molecular formula C15H24O B1366573 Velvetone CAS No. 68555-94-2

Velvetone

Cat. No.: B1366573
CAS No.: 68555-94-2
M. Wt: 220.35 g/mol
InChI Key: KTGXDHVCKICOMQ-ZRDIBKRKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Velvetone is synthesized through a Diels-Alder reaction of myrcene with 3-methyl-3-penten-2-one in the presence of aluminum chloride. This reaction produces a monocyclic intermediate, which is then cyclized in the presence of 85% phosphoric acid . The initial Diels-Alder reaction ensures that the acetyl group is positioned correctly, distinguishing this compound from other similar fragrances .

Industrial Production Methods

The industrial production of this compound follows the same synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is typically a colorless to pale yellow liquid with a purity of around 80%.

Chemical Reactions Analysis

Types of Reactions

Velvetone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its chemical structure and enhancing its properties for different applications.

Common Reagents and Conditions

    Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine under controlled conditions.

Major Products

The major products formed from these reactions include various derivatives of this compound, which can be used in different fragrance formulations and other industrial applications.

Scientific Research Applications

Velvetone has a wide range of scientific research applications:

Comparison with Similar Compounds

Velvetone is often compared with other synthetic ketone fragrances like Iso E Super, Iso Gamma Super, and Anthamber . These compounds share similar structural features but differ in their olfactory properties and applications. This compound is unique due to its distinctive powdery dry-down and ability to add volume to a fragrance .

List of Similar Compounds

  • Iso E Super
  • Iso Gamma Super
  • Anthamber
  • Amber Fleur
  • Boisvelone
  • Iso Ambois
  • Amberlan
  • Orbitone
  • Amberonne

This compound stands out among these compounds for its long-lasting scent and versatility in various fragrance formulations.

Properties

IUPAC Name

(E)-2-methyl-1-(2,6,6-trimethylcyclohexen-1-yl)pent-1-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O/c1-6-14(16)12(3)10-13-11(2)8-7-9-15(13,4)5/h10H,6-9H2,1-5H3/b12-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTGXDHVCKICOMQ-ZRDIBKRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(=CC1=C(CCCC1(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)/C(=C/C1=C(CCCC1(C)C)C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68555-94-2
Record name 1-Penten-3-one, 2-methyl-1-(2,2,6-trimethylcyclohexen-1-yl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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